2,3,24-Trihydroxy-12-ursen-28-oic acid

説明

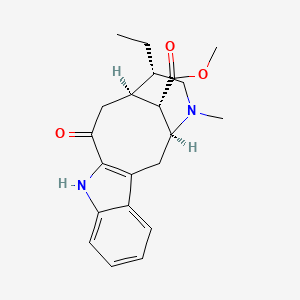

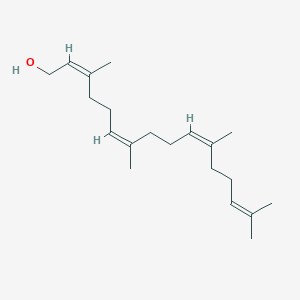

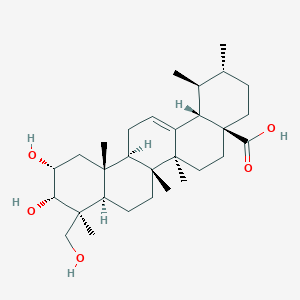

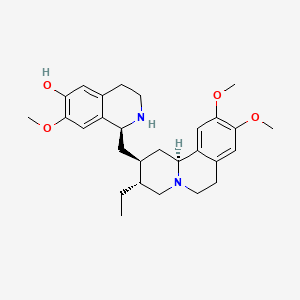

2,3,24-Trihydroxy-12-ursen-28-oic acid, also known as ursolic acid, is a chemical compound . It is a type of triterpenoid substance with the molecular formula C30H48O5 .

Molecular Structure Analysis

The molecular structure of 2,3,24-Trihydroxy-12-ursen-28-oic acid is represented by the formula C30H48O5 .Chemical Reactions Analysis

2,3,24-Trihydroxy-12-ursen-28-oic acid is generally obtained by extraction from natural sources such as ursolic leaves and Brazilian Roupala . After extraction, it undergoes a series of chemical treatments and purification steps to obtain the target product .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3,24-Trihydroxy-12-ursen-28-oic acid are as follows :科学的研究の応用

Antifungal Applications

Pygenic acid B: has been identified as a triterpenoid phytoalexin, which shows antifungal activity . It’s isolated from the peel of unripe fruits of nectarine and has been effective against various fungal pathogens . This compound could be pivotal in developing antifungal treatments or protective agents for crops.

Antitumor and Cytotoxic Activity

This compound exhibits in vitro cytotoxic activity against a range of tumor cell lines, including PLC, Hep3B, HepG2, HeLa, SW480, MCF-7, and Bel7402 . Its potential as a therapeutic agent for cancer treatment is significant, given its ability to target multiple types of cancer cells.

Anti-inflammatory Properties

Research suggests that Pygenic acid B possesses anti-inflammatory properties. This makes it a candidate for the development of new anti-inflammatory drugs, which could be used to treat various inflammatory diseases .

Antioxidant Effects

The compound has also been noted for its antioxidant capabilities. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to chronic diseases. Thus, Pygenic acid B could be used in pharmaceuticals to mitigate such conditions .

Cosmetic Applications

Due to its anti-inflammatory and antioxidant properties, Pygenic acid B is a promising ingredient for skin care products . It can be used as an anti-aging and skin repair component, potentially improving skin health and appearance .

Drug Development

The diverse biological activities of Pygenic acid B make it a valuable compound in drug research . Its properties can be harnessed to develop drugs for various therapeutic applications, including but not limited to, antifungal, anticancer, and anti-inflammatory treatments .

Pharmacological Research

As a reference standard, Pygenic acid B is used in pharmacological research to explore its mechanisms of action and potential interactions with other compounds. This research can lead to the discovery of new drug candidates and therapeutic strategies .

Synthetic Precursor Compounds

Pygenic acid B serves as a synthetic precursor for more complex compounds. Its chemical structure allows for modifications that can enhance its biological activities or create new compounds with desired properties for further research .

作用機序

Target of Action

2,3,24-Trihydroxy-12-ursen-28-oic acid, a triterpenoid phytoalexin, has been found to exhibit antifungal activity against certain fungi . It also shows in vitro cytotoxic activity against tumor cell lines including PLC, Hep3B, HepG2, HeLa, SW480, MCF-7, and Bel7402 . These cell lines and fungi can be considered as the primary targets of this compound.

Mode of Action

Its antifungal and cytotoxic activities suggest that it may interact with cellular components of fungi and tumor cells, leading to their death

Biochemical Pathways

Given its cytotoxic activity, it may interfere with pathways essential for cell survival and proliferation in tumor cells . Its antifungal activity suggests it may disrupt essential fungal cellular processes .

Pharmacokinetics

Information on the pharmacokinetics of 2,3,24-Trihydroxy-12-ursen-28-oic acid, including its absorption, distribution, metabolism, and excretion (ADME), is currently limited. It is soluble in various organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone , which may influence its bioavailability.

Result of Action

The primary result of the action of 2,3,24-Trihydroxy-12-ursen-28-oic acid is the inhibition of growth and proliferation of certain fungi and tumor cells . This is likely due to its interaction with key cellular components, leading to cell death.

Action Environment

The action of 2,3,24-Trihydroxy-12-ursen-28-oic acid may be influenced by various environmental factors. For instance, its solubility in different solvents suggests that the choice of solvent can impact its bioavailability and efficacy . Additionally, factors such as temperature and pH may also affect its stability and activity .

特性

IUPAC Name |

(1S,2R,4aS,6aR,6aS,6bR,8aR,9S,10S,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O5/c1-17-9-12-30(25(34)35)14-13-28(5)19(23(30)18(17)2)7-8-22-26(3)15-20(32)24(33)27(4,16-31)21(26)10-11-29(22,28)6/h7,17-18,20-24,31-33H,8-16H2,1-6H3,(H,34,35)/t17-,18+,20-,21-,22-,23+,24-,26+,27-,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSVIVRDWWRQRT-UMCOSQRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@H]([C@]5(C)CO)O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research employed molecular docking and molecular dynamics simulations. How can these computational approaches contribute to drug discovery for immunomodulatory agents?

A2: Molecular docking helps predict the preferred orientation of one molecule to a second when bound to each other, which is essential for forming a stable complex []. By docking Pygenic acid-B and other bioactive molecules to human IL-2, researchers can estimate binding affinities and identify potential inhibitors or activators. Molecular dynamics simulations go a step further by simulating the physical movements of atoms and molecules over time. This allows researchers to understand the stability of the ligand-protein complex and refine the predictions made by molecular docking. These computational approaches are valuable tools in early-stage drug discovery as they help prioritize promising candidates for further experimental validation, saving time and resources.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[3.1.1]Heptan-3-One, 2,6,6-Trimethyl-, [1S-(1a,2ss,5a)]-](/img/structure/B1252220.png)